L-Homohistidina clorhidrato

Descripción general

Descripción

- Su nombre sistemático es N6-(aminoiminometil)-L-lisina, monohidrocloruro .

- Existe como un sólido cristalino y tiene una fórmula molecular de C7H16N4O2 • HCl con un peso molecular de 224.7 g/mol .

- A diferencia de los aminoácidos esenciales, la L-homoarginina se considera no esencial porque el cuerpo humano puede sintetizarla.

Clorhidrato de L-Homoarginina: (Número CAS: 1483-01-8) es un derivado de aminoácido.

Aplicaciones Científicas De Investigación

Biochemistry and Enzymology: L-Homoarginine acts as an . It inhibits human bone and liver alkaline phosphatases but not placental or intestinal isoenzymes.

Cell Proliferation and Tumor Growth: In vitro, L-homoarginine inhibits cell proliferation and .

Pancreatic Function: It suppresses exocrine pancreas in rats, affecting enzyme secretion.

Mecanismo De Acción

- Los efectos de la L-Homoarginina están mediados por su inhibición de las fosfatasas alcalinas.

- Los objetivos moleculares y las vías involucradas todavía son un área activa de investigación.

Análisis Bioquímico

Biochemical Properties

L-Homoarginine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It serves as a substrate for nitric oxide (NO) synthase , playing a crucial role in the production of nitric oxide, a key signaling molecule in numerous biological processes . It also inhibits alkaline phosphatase isoenzymes .

Cellular Effects

L-Homoarginine hydrochloride influences cell function in several ways. It inhibits the cellular transport of arginine by a sodium-independent high-affinity y+ transporter . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, L-Homoarginine hydrochloride exerts its effects through various mechanisms. It acts as a competitive inhibitor of certain enzymes, altering their activity and thus influencing gene expression . It also binds to biomolecules, affecting their function and the overall biochemical environment within the cell .

Metabolic Pathways

L-Homoarginine hydrochloride is involved in several metabolic pathways. It is synthesized from L-arginine through the action of arginine:glycine amidinotransferase (AGAT), with L-ornithine being a co-product . This process can affect metabolic flux and metabolite levels within the cell.

Transport and Distribution

L-Homoarginine hydrochloride is transported within cells and tissues via cationic amino acid transporters . It can interact with these transporters, influencing its localization and accumulation within the cell .

Métodos De Preparación

Rutas Sintéticas: La L-Homoarginina se puede sintetizar a través de varias rutas, incluyendo la síntesis química o los métodos enzimáticos.

Condiciones de Reacción: Las condiciones específicas dependen de la vía sintética elegida.

Producción Industrial: Si bien no existe un método de producción industrial a gran escala, los laboratorios de investigación pueden preparar L-homoarginina para estudios científicos.

Análisis De Reacciones Químicas

Reacciones: La L-Homoarginina puede sufrir varias reacciones, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes: Los reactivos y condiciones específicas varían según la reacción deseada.

Productos Principales: Los productos formados dependen de la reacción específica. Por ejemplo, la oxidación puede producir diferentes grupos funcionales.

Aplicaciones en Investigación Científica

Bioquímica y Enzimología: La L-Homoarginina actúa como un . Inhibe las fosfatasas alcalinas de hueso e hígado humano, pero no las isoenzimas placentarias o intestinales.

Proliferación Celular y Crecimiento Tumoral: In vitro, la L-homoarginina inhibe la proliferación celular y .

Función Pancreática: Suprime el páncreas exocrino en ratas, afectando la secreción de enzimas.

Comparación Con Compuestos Similares

- La L-Homoarginina es única debido a sus efectos inhibitorios específicos sobre las fosfatasas alcalinas.

- Los compuestos similares incluyen otros aminoácidos y sus derivados.

Actividad Biológica

L-Homoarginine hydrochloride (HOMOARG) is a non-proteinogenic amino acid that has garnered attention for its biological activities, particularly in cardiovascular health and metabolic regulation. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.

L-Homoarginine is primarily known for its role in modulating nitric oxide (NO) synthesis and inhibiting arginase activity. The compound serves as a weak substrate for nitric oxide synthases (NOS) and acts as an inhibitor of arginases, which are enzymes that convert L-arginine to ornithine and urea.

- Nitric Oxide Synthesis : By inhibiting arginase, HOMOARG increases the availability of L-arginine, thereby enhancing NO production. This process is crucial for vascular homeostasis and may contribute to protective effects against cardiovascular diseases .

- Inhibition of Arginase : Studies have demonstrated that HOMOARG can inhibit both arginase 1 and arginase 2 activities in vitro. For instance, at concentrations of 1 mM and 10 mM, HOMOARG inhibited arginase 1 activity by 14% and 50%, respectively, while similar effects were observed for arginase 2 .

- Alkaline Phosphatase Inhibition : HOMOARG has also been identified as a specific inhibitor of liver-type alkaline phosphatase, which plays a role in various metabolic processes .

Cardiovascular Health

Research indicates that low plasma levels of L-homoarginine are associated with increased risks of cardiovascular events. Supplementation with HOMOARG has been shown to enhance plasma concentrations significantly, suggesting its potential as a therapeutic agent for improving vascular function.

- Case Study : A clinical trial involving young volunteers demonstrated that oral supplementation of 125 mg L-homoarginine daily increased plasma levels fourfold after one dose and sevenfold after four weeks. This increase correlated with improvements in various cardiovascular parameters .

Metabolic Regulation

HOMOARG is involved in glucose metabolism and may influence hepatic functions. Animal studies have shown that dietary supplementation with L-arginine can enhance the synthesis of L-homoarginine, indicating a potential link between dietary intake and metabolic health .

Research Findings

A summary of key findings from recent studies on L-homoarginine is presented in the table below:

Propiedades

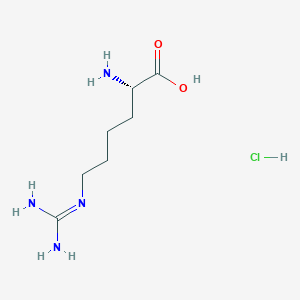

IUPAC Name |

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBVNVCKUYUDM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342617 | |

| Record name | L-Homoarginine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-01-8 | |

| Record name | L-Homoarginine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homoarginine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-homoarginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.